Enhanced Lipophilicity (LogP) Drives Differential Partitioning and Reactivity vs. (3-Chloropropanoyl)urea
3-(3-Chloropropanoyl)-1-methylurea exhibits a computed XLogP3-AA value of 0.2, indicating higher lipophilicity compared to the non-methylated analog (3-chloropropanoyl)urea, which has a reported LogP of -0.38 [1]. This difference of 0.58 log units corresponds to a nearly 4-fold increase in octanol-water partition coefficient, influencing membrane permeability and distribution in biological systems, as well as solubility in organic reaction media .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.2 (XLogP3-AA) |
| Comparator Or Baseline | (3-chloropropanoyl)urea: -0.38 |
| Quantified Difference | ΔLogP = 0.58 |
| Conditions | Computed by PubChem XLogP3 3.0 and vendor-reported data |
Why This Matters
Procurement of the correct methylated derivative ensures predictable lipophilicity for compound library design and extraction protocols, avoiding costly re-optimization steps due to incorrect analog selection.
- [1] PubChem. (2025). 3-(3-Chloropropanoyl)-1-methylurea. Compound Summary CID 25504147. View Source
